molecular formula C27H34N4O10 B10820268 Metonitazene citrate

Metonitazene citrate

Cat. No.: B10820268
M. Wt: 574.6 g/mol
InChI Key: HJRWCNRBAWVTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Metonitazene is synthesized through a series of chemical reactions involving benzimidazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide

Chemical Reactions Analysis

Metonitazene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various alkylating agents for substitution reactions. Major products formed from these reactions include different benzimidazole derivatives with varying functional groups .

Mechanism of Action

Metonitazene exerts its effects by binding to the μ-opioid receptor in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic adenosine monophosphate (cAMP). This cascade results in the inhibition of neurotransmitter release, leading to analgesia and other opioid effects such as euphoria and sedation . The molecular targets involved include the μ-opioid receptor and downstream signaling pathways .

Properties

Molecular Formula

C27H34N4O10

Molecular Weight

574.6 g/mol

IUPAC Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C21H26N4O3.C6H8O7/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,15H,4-5,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

HJRWCNRBAWVTKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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